[Sar-9, Met(O2)-11]-Substance P is a synthetic analog of the neuropeptide substance P, primarily known for its role as a tachykinin neuropeptide involved in various physiological processes, including pain perception, inflammation, and stress response. This compound is particularly notable for its selective agonistic activity on the neurokinin-1 receptor, making it valuable in neuroscience research and potential therapeutic applications.
Source and Classification
The compound is classified as a tachykinin receptor agonist and is specifically recognized for its high affinity for the neurokinin-1 receptor. The chemical structure of [Sar-9, Met(O2)-11]-Substance P includes a modified methionine residue (Met(O2)), which enhances its biological activity and selectivity compared to native substance P. The compound is commercially available from suppliers such as Sigma-Aldrich and MedChemExpress, with a CAS number of 110880-55-2 .
Methods and Technical Details
The synthesis of [Sar-9, Met(O2)-11]-Substance P typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the incorporation of specific modifications such as the oxidation of methionine to form Met(O2). The synthesis process may include the following steps:
Structure and Data
The molecular formula of [Sar-9, Met(O2)-11]-Substance P is with a molecular weight of approximately 1350.68 g/mol . The structural modifications include:
The three-dimensional conformation plays a crucial role in its interaction with neurokinin receptors.
Reactions and Technical Details
The primary chemical reactions involving [Sar-9, Met(O2)-11]-Substance P are related to its binding interactions with neurokinin receptors. The binding process can be characterized by:
Process and Data
The mechanism of action for [Sar-9, Met(O2)-11]-Substance P involves its interaction with neurokinin-1 receptors located in various tissues, including the central nervous system. Upon binding:
Physical and Chemical Properties
The physical properties of [Sar-9, Met(O2)-11]-Substance P include:
Chemical properties include:
Scientific Uses
[Sar-9, Met(O2)-11]-Substance P has several applications in scientific research:
[Sar⁹, Methionine Sulfone¹¹]-Substance P is a synthetic undecapeptide analogue of native Substance P, engineered with two critical modifications: substitution of glycine⁹ with sarcosine (N-methylglycine) and oxidation of methionine¹¹ to methionine sulfone. These alterations confer exceptional selectivity and potency for the neurokinin-1 receptor subtype [1] [6]. The peptide sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sarcosine-Leu-Methionine Sulfone amide) enhances conformational stability and resistance to enzymatic degradation, while the oxidized methionine side chain optimizes electrostatic interactions within the neurokinin-1 receptor binding pocket [1].
Binding studies using tritiated [Sar⁹, Methionine Sulfone¹¹]-Substance P demonstrate high-affinity interactions with neurokinin-1 receptors, characterized by a dissociation constant (Kd) of 1.4 ± 0.5 nM in rat brain membranes. This binding capacity (Bmax = 160 ± 3.0 fmol/mg protein) is competitively displaced by native Substance P and unlabelled [Sar⁹, Methionine Sulfone¹¹]-Substance P, but remains unaffected by neurokinin-2 or neurokinin-3 receptor ligands [3]. Functional assays confirm its agonist profile, with studies reporting 50% effective concentration values in the low nanomolar range (EC50 = 1.1 × 10-10 M in human U373MG cells) [8].
Table 1: Neurokinin-1 Receptor Binding Parameters of [Sar⁹, Methionine Sulfone¹¹]-Substance P
Parameter | Value | Experimental System | Citation |
---|---|---|---|
Kd (affinity) | 1.4 ± 0.5 nM | Rat brain membranes | [3] |
Bmax | 160 ± 3.0 fmol/mg protein | Rat brain membranes | [3] |
IC50 | 1.1 × 10-10 M | Human U373MG cells | [8] |
Selectivity Ratio (NK₁:NK₃) | >1000:1 | Competitive binding assays | [4] |
The receptor selectivity profile of [Sar⁹, Methionine Sulfone¹¹]-Substance P reveals profound mechanistic distinctions between neurokinin receptor subtypes. Unlike native Substance P—which exhibits modest cross-reactivity with neurokinin-3 receptors—[Sar⁹, Methionine Sulfone¹¹]-Substance P demonstrates >1000-fold selectivity for neurokinin-1 over neurokinin-2 and neurokinin-3 receptors [4] [6]. This specificity is attributable to its inability to adopt the helical conformation required for neurokinin-3 receptor activation and steric incompatibility within the neurokinin-3 ligand-binding domain [6].
Autoradiographic mapping using tritiated [Sar⁹, Methionine Sulfone¹¹]-Substance P in rat brain reveals a receptor distribution pattern distinct from earlier studies using less selective radioligands like [¹²⁵I]Bolton-Hunter Substance P. High-density binding sites localize to the olfactory bulb external plexiform layer, striatum, amygdala-hippocampal junction, superior colliculus, locus coeruleus, and spinal cord substantia gelatinosa [3]. Notably, hippocampal labeling patterns differ significantly from those obtained with non-selective probes, suggesting potential neurokinin-1 receptor subpopulations uniquely recognized by this analogue [3]. Functional divergence is evident in vivo, where central administration elicits grooming behavior absent with neurokinin-3-preferring agonists [9].
Table 2: Functional Selectivity Profile Across Tachykinin Receptors
Receptor Subtype | Agonist Potency (EC50) | Functional Response | Selectivity vs. NK₁ |
---|---|---|---|
Neurokinin-1 (NK₁) | 0.11 nM | Calcium mobilization, cAMP inhibition | Reference |
Neurokinin-2 (NK₂) | >1000 nM | Not activated | >10,000-fold |
Neurokinin-3 (NK₃) | >1000 nM | Not activated | >10,000-fold |
[Sar⁹, Methionine Sulfone¹¹]-Substance P induces robust neurokinin-1 receptor internalization via clathrin-dependent endocytosis, a process critical for sustained signal transduction and receptor resensitization. Unlike natural agonists that may trigger rapid receptor recycling, this analogue promotes prolonged intracellular retention of ligand-receptor complexes [4] [9]. This property has been exploited experimentally through conjugation to ribosomal-inactivating toxins like saporin, generating [Sar⁹, Methionine Sulfone¹¹]-Substance P-saporin (SSP-SAP).
SSP-SAP selectively ablates neurokinin-1 receptor-expressing neurons by undergoing receptor-mediated endocytosis followed by cytosolic translocation of saporin. In vitro and in vivo studies demonstrate that SSP-SAP produces near-complete elimination of striatal neurokinin-1 receptor neurons at concentrations where native Substance P-saporin causes non-specific damage [5]. This precision arises from the enhanced metabolic stability of [Sar⁹, Methionine Sulfone¹¹]-Substance P, which prolongs receptor occupancy and facilitates efficient toxin internalization. Intracellular trafficking involves endosomal sorting to lysosomes, where degradation releases saporin into the cytosol to inhibit protein synthesis [5].
Neurokinin-1 receptor activation by [Sar⁹, Methionine Sulfone¹¹]-Substance P initiates coupled signaling through Gq and Gs proteins, inducing complex second messenger cascades:
Calcium Signaling: Engagement of Gq proteins stimulates phospholipase C-beta hydrolysis of phosphatidylinositol 4,5-bisphosphate, generating inositol trisphosphate and diacylglycerol. Inositol trisphosphate triggers rapid calcium release from endoplasmic reticulum stores, with calcium transients detectable within seconds of agonist exposure. This pathway mediates excitatory neuronal responses and nociceptive sensitization [1] [9].
Cyclic Adenosine Monophosphate Modulation: Neurokinin-1 receptors couple negatively to adenylate cyclase via Gi/o proteins. [Sar⁹, Methionine Sulfone¹¹]-Substance P potently inhibits forskolin-stimulated cyclic adenosine monophosphate accumulation (IC50 ~0.3 nM in neuronal cultures), modulating synaptic plasticity and neurotransmitter release [1]. Paradoxically, prolonged exposure may induce cyclic adenosine monophosphate upregulation via β-arrestin-mediated scaffolding of adenylate cyclase complexes [6].
Kinase Activation: Protein kinase C and calcium/calmodulin-dependent kinase II are downstream effectors of calcium and diacylglycerol signaling. These kinases phosphorylate ion channels (e.g., transient receptor potential vanilloid 1), amplifying nociceptive transmission. In vivo microinjection studies confirm that [Sar⁹, Methionine Sulfone¹¹]-Substance P potentiates glutamate-induced hyperalgesia via this mechanism [9].
Table 3: Second Messenger Modulation by [Sar⁹, Methionine Sulfone¹¹]-Substance P
Second Messenger Pathway | Signaling Kinetics | Functional Outcome | Potency (EC50/IC50) |
---|---|---|---|
Calcium mobilization | Milliseconds to seconds | Neuronal excitation, pain sensitization | 0.2 - 0.5 nM |
Cyclic adenosine monophosphate inhibition | Seconds to minutes | Neurotransmitter modulation | 0.3 nM |
Inositol trisphosphate production | Seconds | Protein kinase C activation | 0.4 nM |
β-arrestin recruitment | Minutes | Receptor internalization, ERK activation | 0.7 nM |
The temporal integration of these signals—rapid ionotropic effects via calcium flux combined with longer-lasting metabotropic actions through cyclic adenosine monophosphate and kinase pathways—enables [Sar⁹, Methionine Sulfone¹¹]-Substance P to orchestrate complex neurophysiological responses ranging from nociception to neurogenic inflammation [1] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: